(1R,2R)-1-chloro-2-methylcyclohexane
Description
Properties
CAS No. |
28046-83-5 |
|---|---|
Molecular Formula |
C7H13Cl |
Molecular Weight |
132.63 g/mol |
IUPAC Name |
(1R,2R)-1-chloro-2-methylcyclohexane |
InChI |
InChI=1S/C7H13Cl/c1-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
WFJGAWJGPYDUMP-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1Cl |
Canonical SMILES |
CC1CCCCC1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-chloro-2-methylcyclohexane typically involves the chlorination of 2-methylcyclohexanol. One common method is the reaction of 2-methylcyclohexanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H14O+SOCl2→C7H13Cl+SO2+HCl
This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-chloro-2-methylcyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of 2-methylcyclohexanol.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form 1-methylcyclohexene.
Oxidation Reactions: The methyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: 2-methylcyclohexanol.
Elimination: 1-methylcyclohexene.
Oxidation: 2-methylcyclohexanone or 2-methylcyclohexanoic acid.
Scientific Research Applications
(1R,2R)-1-chloro-2-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-chloro-2-methylcyclohexane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Key Characteristics:
- NMR Data :
- Synthesis : Produced via stereoretentive chlorination of cyclic alcohols using TiCl₄, retaining the stereochemistry of the precursor alcohol .
Structural Isomers: Positional Variations
1-Chloro-1-methylcyclohexane
- Structure : Chlorine and methyl groups are both at position 1.
- Conformational Analysis : Both substituents on the same carbon lead to significant steric hindrance in the axial position, favoring equatorial conformations. This contrasts with (1R,2R)-1-chloro-2-methylcyclohexane, where substituents are on adjacent carbons, reducing steric clash .
- Reactivity : The proximity of substituents in 1-chloro-1-methylcyclohexane may accelerate elimination reactions (e.g., E2) due to favorable anti-periplanar geometry.
5-Ethyl-1-methylcyclohexene
- Structure : An unsaturated analog with an ethyl group at position 5 and methyl at position 1.
- Nomenclature: Substituent numbering prioritizes the double bond (lower position), highlighting differences in reactivity compared to saturated analogs .
Stereochemical Variants
(1R,2S,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane
- Structure : Additional isopropyl and methyl groups at positions 1 and 3.
- Properties : Increased steric bulk from the isopropyl group reduces solubility in polar solvents compared to this compound.
- Applications : Used in chiral synthesis (e.g., (+)-menthyl chloride derivatives) due to its complex stereochemistry .
Functional Group Analogs
(1S,2R)-2-Methylcyclohexanamine Hydrochloride
- Structure : Replaces chlorine with an amine group, forming a hydrochloride salt.
- Properties : Polar amine group enhances water solubility, unlike the hydrophobic this compound.
- Applications : Used in pharmaceutical intermediates, leveraging its chiral centers .
(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine
- Structure : Diamine derivative with methyl groups on nitrogen atoms.
- Reactivity: Strong coordination ability for organolithium compounds and transition metals, contrasting with the electrophilic nature of chloro derivatives .
Physicochemical and Spectral Comparisons
Q & A
Q. What are the recommended synthetic routes for (1R,2R)-1-chloro-2-methylcyclohexane, and how can stereochemical purity be ensured?
Methodological Answer: The stereoretentive chlorination of cyclic alcohols using titanium(IV) tetrachloride (TiCl₄) is a robust method. For example, reacting (1R,2R)-2-methylcyclohexanol with TiCl₄ in dichloromethane at 0°C yields the chloro derivative with >95% stereochemical retention . Key steps:
- Reaction Setup : Use anhydrous conditions and stoichiometric TiCl₄.
- Monitoring : Track reaction progress via TLC (hexane:EtOAc, 9:1).
- Purification : Isolate via flash chromatography (silica gel, non-polar eluent).
- Validation : Confirm enantiomeric excess (ee) using chiral GC or HPLC.
Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?
Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. Key signals for (1R,2R)-isomer:
Q. What safety protocols are essential for handling chlorinated cyclohexanes in laboratory settings?
Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
- Spill Management : Neutralize with sodium bicarbonate; collect with inert absorbents.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
- Emergency Response : For inhalation, move to fresh air; for skin contact, wash with soap/water .
Advanced Research Questions
Q. What mechanistic insights support the stereoretentive chlorination of cyclohexanol derivatives?
Methodological Answer : The reaction proceeds via a front-side attack mechanism, where TiCl₄ coordinates to the hydroxyl group, facilitating chloride delivery with retained configuration. Computational studies (DFT at B3LYP/6-31G**) show a lower energy barrier (ΔG‡ = 18.3 kcal/mol) for this pathway vs. SN2 inversion . Validation :
- Isotope labeling (¹⁸O) confirms oxygen retention in the product.
- Kinetic studies reveal first-order dependence on TiCl₄ concentration.
Q. How do substituent positions influence the conformational equilibrium of this compound?
Methodological Answer : Use quantum chemical modeling (e.g., Gaussian 16) to compare chair conformers:
Q. What advanced separation techniques resolve enantiomers of chlorinated cyclohexanes?
Methodological Answer :
Q. How can computational QSPR models predict physicochemical properties of this compound?
Methodological Answer :
Q. What bioactivity assays are suitable for studying chlorinated cyclohexane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
